2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide
Description
2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide is a brominated thienopyridine derivative. For example, 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide (CAS 1788044-16-5) shares a similar core structure, with a molecular formula of C₇H₉Br₂NS and a molecular weight of 299.02 g/mol . The bromine substituent at position 2 or 3 on the thienopyridine scaffold enhances reactivity, making it a valuable intermediate in medicinal chemistry for cross-coupling reactions or further functionalization. The hydrobromide salt form improves solubility in polar solvents, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS.BrH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICGSUAGXSIQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination in Acetic Acid
The most straightforward method involves electrophilic bromination of the parent tetrahydrothieno[3,2-c]pyridine (THTP) scaffold. As reported by Matsumura et al., treatment of THTP derivatives 20 or 21 with bromine (Br₂) in acetic acid at ambient temperature yields 2-bromo-THTP derivatives 28 and 29 , respectively. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C2 position of the thiophene ring is selectively brominated.
Mechanistic Insights :
- Acetic acid acts as a solvent and proton source, facilitating the generation of the bromonium ion (Br⁺).
- The tetrahydro pyridine ring enhances electron density at C2 due to conjugation with the sulfur atom, directing bromination to this position.
Experimental Protocol :
- Dissolve THTP precursor (1 equiv.) in glacial acetic acid.
- Add bromine (1.1 equiv.) dropwise under stirring at 25°C.
- Stir for 6–12 hours until completion (monitored via TLC).
- Quench with ice water, neutralize with NaHCO₃, and extract with dichloromethane.
- Isolate the product via recrystallization from ethanol/water.
Hydrobromide Salt Formation :
The free base 2-bromo-THTP is treated with hydrobromic acid (HBr, 48% aqueous) in ethanol, yielding the hydrobromide salt. The product is filtered and dried under vacuum.
Cyclization of Brominated Precursors via Acid-Catalyzed Reactions
Pictet-Spengler Cyclization with Brominated Intermediates
An alternative route involves constructing the THTP ring system from brominated precursors. The patent by outlines a cyclization strategy using N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide derivatives under acidic conditions.
Key Steps :
- Synthesis of Sulfonamide Precursor :
- Acid-Catalyzed Cyclization :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Acid | HBr (12N) |
| Solvent | Dioxane |
| Temperature | Reflux (100°C) |
| Time | 4 hours |
| Yield | 76% (for analogous compounds) |
Advantages :
- Avoids handling elemental bromine.
- Directly forms the hydrobromide salt due to HBr in the reaction medium.
Alternative Pathways and Modifications
Bromination During Thiol-Mediated Cyclization
Cagniant and Kirsch’s method involves thiol intermediates for THTP synthesis. Brominated alkylating agents (e.g., bromonitromethane) can introduce bromine during cyclization:
- Generate a thiol intermediate in situ from precursor 37 using Na₂S.
- React with bromonitromethane, inducing nucleophilic displacement of bromide.
- Base-catalyzed condensation cyclizes the product into 2-bromo-THTP.
Critical Parameters :
- Base choice (e.g., K₂CO₃ vs. NaOH) affects reaction rate and purity.
- Bromonitromethane’s reactivity requires controlled addition to prevent polybromination.
Characterization and Analytical Data
Spectral Confirmation
1H NMR (DMSO-d₆) :
Purity and Yield Optimization
- Recrystallization from isopropyl ether/isopropanol improves purity (>95% by HPLC).
- Yields range from 70–85% for bromination methods vs. 60–76% for cyclization routes.
Challenges and Mitigation Strategies
Regioselectivity Issues
Salt Stability
- The hydrobromide salt is hygroscopic. Storage under anhydrous N₂ at −20°C prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K₂CO₃) or cesium carbonate
Biological Activity
2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide is a heterocyclic compound notable for its unique thieno-pyridine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₇H₈BrNS·HBr
- Molecular Weight : Approximately 299.02 g/mol
- Structure : The compound features a bromine substituent at the 2-position of the thieno[3,2-c]pyridine ring system, enhancing its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A comparative study of various thieno-pyridine derivatives revealed that the bromination pattern influences their effectiveness against different microbial strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | < 16 (against E. faecium) |
| 4-Bromo-thieno[3,2-c]pyridine | Anticancer | > 64 (against Caco-2) |
The compound's efficacy was particularly noted against multidrug-resistant pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In a study focusing on thieno-pyridine derivatives for anticancer applications, this compound demonstrated cytotoxic effects on breast cancer cell lines. The compound was tested against MDA-MB-231 and MCF-7 cell lines using the MTT assay.
- Results :
- In the MDA-MB-231 cell line:
- 0.05 µM : Significant cytotoxicity after 24 hours.
- 2.5 µM : Less than 50% cell viability after 48 hours.
- 25 µM : Maximal cytotoxicity achieved after 72 hours.
- In the MCF-7 cell line:
- In the MDA-MB-231 cell line:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom enhances its binding affinity to various biological receptors and enzymes involved in critical cellular processes.
Structure-Activity Relationship (SAR)
Studies have shown that modifications in the thieno-pyridine structure can lead to variations in biological activity. For instance:
| Structural Modification | Biological Activity |
|---|---|
| Bromination at different positions | Alters antimicrobial potency |
| Amino substitution | Neuroprotective effects |
These modifications help in understanding how structural changes can optimize the compound's therapeutic potential .
Case Studies
- Antimicrobial Study : A recent investigation highlighted the effectiveness of this compound against vancomycin-resistant E. faecium strains. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL, indicating strong activity against resistant bacteria .
- Cytotoxicity in Cancer Cells : Another study focused on the effects of this compound on cancer stem cells showed a significant reduction in cell viability across multiple concentrations and exposure times .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide has been studied for its potential use as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Study:
In a study focused on the synthesis of novel thieno[3,2-c]pyridine derivatives, researchers found that compounds similar to 2-bromo derivatives exhibited significant activity against certain cancer cell lines. The thieno ring system is known for its ability to modulate biological pathways effectively.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-c]pyridine possess antimicrobial properties. The bromine substitution enhances the compound's ability to penetrate microbial membranes.
Case Study:
A recent investigation demonstrated that thieno[3,2-c]pyridine derivatives showed promising antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Insight:
Studies have shown that incorporating thieno[3,2-c]pyridine units into polymer matrices improves charge transport properties and device performance in OLEDs.
Photovoltaic Devices
The compound's structural features allow for efficient light absorption and charge separation in photovoltaic applications.
Case Study:
In recent experiments, devices fabricated with thieno[3,2-c]pyridine-based materials demonstrated enhanced efficiency compared to traditional materials used in solar cells.
Summary of Applications
| Application Area | Description | Case Studies/Findings |
|---|---|---|
| Medicinal Chemistry | Potential drug development targeting cancer | Significant activity against cancer cell lines |
| Antimicrobial Activity | Antibacterial properties | Effective against Staphylococcus aureus and E. coli |
| Organic Electronics | Use as a semiconductor in OLEDs | Improved charge transport in OLED devices |
| Photovoltaic Devices | Efficient light absorption for solar cells | Enhanced efficiency in photovoltaic devices |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide and related compounds:
Key Observations :
- Bromine Position: The 2-bromo derivative (e.g., 2-bromo-4-one) is less common in the evidence compared to 3-bromo analogs.
- Salt Forms: Hydrobromide salts (e.g., ) enhance aqueous solubility compared to free bases like 2-methyl-thienopyridine , which is crucial for bioavailability in drug candidates.
- Functional Groups : Prasugrel’s complex substituents (e.g., cyclopropyl-fluorophenyl) enable its prodrug activity, whereas simpler brominated analogs are primarily intermediates .
Physicochemical Properties
- Solubility: Hydrobromide salts (e.g., ) exhibit higher water solubility than neutral analogs like 4-(ethoxymethyl)-4-methyl-thienopyridine .
- Stability : Bromine’s electron-withdrawing effect may reduce stability compared to methyl-substituted derivatives, requiring careful handling during synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide?
- Methodological Answer : The compound is typically synthesized via bromination of a thieno[3,2-c]pyridine precursor. For example, tert-butyl-protected derivatives (e.g., tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) are brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent deprotection with hydrobromic acid (HBr) yields the hydrobromide salt . Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer :
- Melting Point : Compare observed melting points with literature values (e.g., 133–136°C for structurally similar brominated pyridines) .
- Spectroscopy : Use / NMR to confirm substitution patterns (e.g., thieno-pyridine backbone and bromine placement). IR spectroscopy can verify HBr salt formation via N–H stretching (2500–3000 cm) .
- Elemental Analysis : Validate Br content via combustion analysis or ICP-MS.
Q. What solvents and conditions are suitable for recrystallization?
- Methodological Answer : Common solvents include ethanol-water mixtures or dichloromethane-hexane systems. For example, slightly soluble compounds (e.g., 2-bromo-5-hydroxypyridine) are recrystallized using hot ethanol followed by slow cooling to room temperature . Ensure solubility testing at varying temperatures to optimize crystal formation.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during bromination?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce radical side reactions during bromination.
- Catalyst Screening : Use Lewis acids like FeBr to direct regioselectivity .
- Stoichiometry : Limit NBS to 1.1 equivalents to avoid over-bromination. Monitor via real-time HPLC to terminate reactions at >90% conversion .
Q. What spectroscopic techniques resolve contradictions in reported substitution patterns?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons, distinguishing between positional isomers (e.g., bromine at C2 vs. C3).
- X-ray Crystallography : Provides definitive structural confirmation, resolving ambiguities in NMR assignments .
- Mass Spectrometry (HRMS) : Verifies molecular ion peaks and bromine isotopic patterns (1:1 ratio for :) .
Q. How does computational modeling predict reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites. For example, bromine at C2 may activate the thieno ring for Suzuki-Miyaura coupling .
- Docking Studies : Predict interactions with biological targets (e.g., kinase inhibitors) by analyzing steric and electronic compatibility .
Q. What strategies address low yields in HBr salt formation?
- Methodological Answer :
- Acid Concentration : Use concentrated HBr (48% w/w) in stoichiometric excess to ensure complete protonation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance salt solubility, while anti-solvents (e.g., diethyl ether) precipitate the product .
- Drying Protocols : Lyophilization or vacuum desiccation removes residual solvents without decomposing the hydrobromide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
